

An In-depth Technical Guide to the Chemical Properties of Cupric Isodecanoate

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Compound of Interest

Compound Name: Cupric isodecanoate

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Executive Summary

Cupric isodecanoate, a copper (II) salt of isodecanoic acid, is a chemical compound with diverse applications, notably as a catalyst, fungicide, and wood preservative. Its chemical properties are largely defined by the coordination of the cupric ion with two isodecanoate ligands. This technical guide provides a comprehensive overview of the chemical and physical properties of **cupric isodecanoate**, with a focus on its most well-characterized isomer, cupric neodecanoate. It details experimental protocols for its synthesis and analysis and explores its toxicological profile and potential biological interactions.

Chemical Identity and Nomenclature

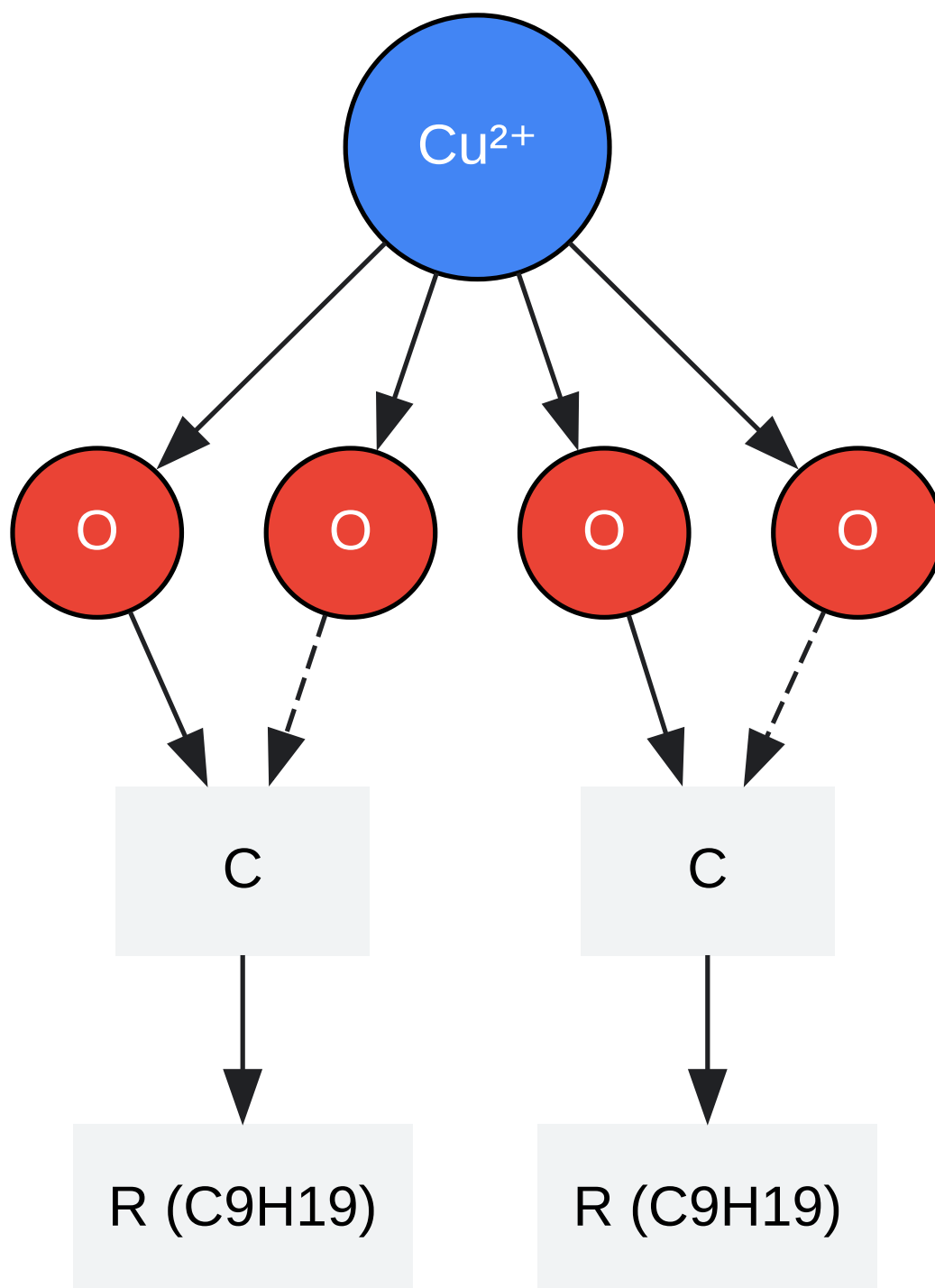
A notable ambiguity surrounds the term "**cupric isodecanoate**" due to the existence of multiple structural isomers of isodecanoic acid. Isodecanoic acid (C₁₀H₂₀O₂) is a branched-chain carboxylic acid. The most commercially significant and well-documented isomer is neodecanoic acid, where the carboxylic group is attached to a highly branched nine-carbon chain. Consequently, cupric neodecanoate is often referred to as **cupric isodecanoate**.

For clarity, this guide will primarily focus on the properties of cupric neodecanoate, while acknowledging that other isomers may exhibit slightly different characteristics.

Table 1: Chemical Identification of Cupric Neodecanoate

| Property | Value |
|--------------------|--|
| Chemical Name | Copper (II) neodecanoate |
| Synonyms | Cupric isodecanoate, Copper bis(neodecanoate) |
| CAS Number | 50315-14-5, 68084-48-0[1] |
| Molecular Formula | C ₂₀ H ₃₈ CuO ₄ [1] |
| Molecular Weight | 406.06 g/mol [1] |
| Chemical Structure | A central copper (II) ion coordinated to two neodecanoate ligands. |

Diagram 1: Generalized Structure of **Cupric Isodecanoate**



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A simplified representation of the coordination of two isodecanoate ligands to a central copper (II) ion.

Physical and Chemical Properties

Cupric neodecanoate is typically a blue or green solid or a viscous liquid, depending on its purity and the presence of solvents. Its branched alkyl chains contribute to its solubility in nonpolar organic solvents.

Table 2: Physicochemical Properties of Cupric Neodecanoate

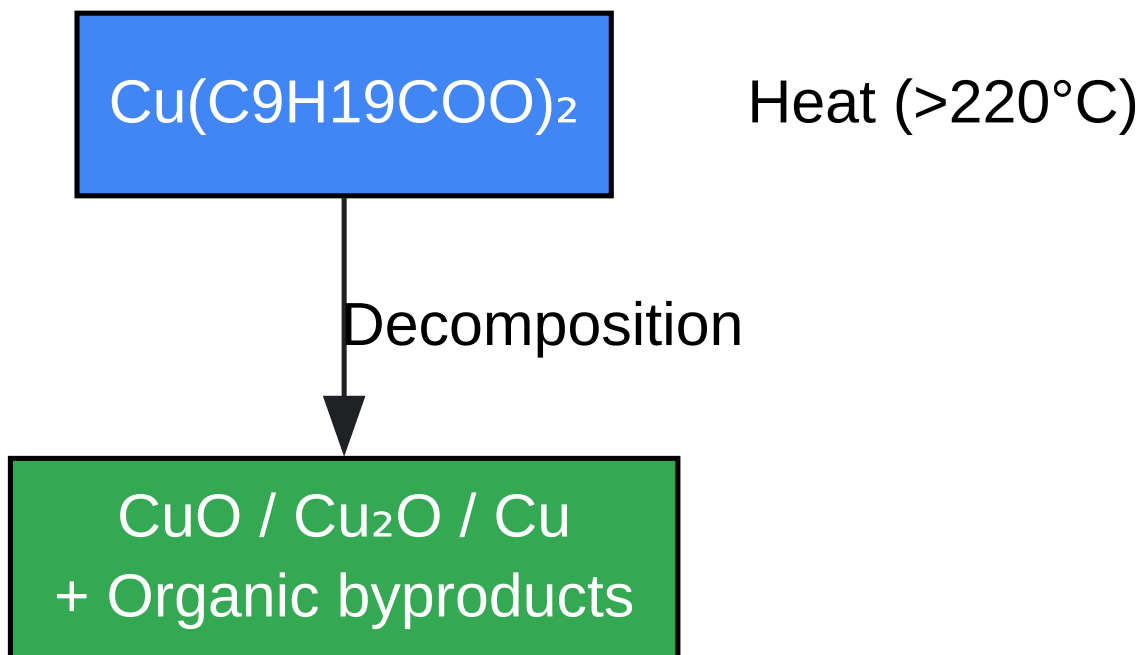
| Property | Value |
|------------------|---|
| Appearance | Dark green liquid or blue-green solid[1] |
| Melting Point | Decomposes above 220°C[1] |
| Boiling Point | ~110°C (solvent-dependent)[2]; 265.6°C at 760 mmHg[3] |
| Solubility | |
| Water | 183 mg/L at 20°C[4] |
| Organic Solvents | Miscible in toluene and xylene[1] |
| Density | ~1.08 g/cm ³ at 20°C[5] |

Chemical Reactivity

Thermal Decomposition

Upon heating, cupric neodecanoate undergoes thermal decomposition. The decomposition process is critical for its application in the formation of copper-based materials. The primary decomposition products are copper oxides (CuO and Cu₂O) and metallic copper, along with organic byproducts. The exact decomposition temperature and products can be influenced by the atmosphere (air or inert).

Diagram 2: Thermal Decomposition Pathway



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Simplified thermal decomposition of cupric neodecanoate.

Reactivity in Organic Synthesis

Cupric carboxylates, including cupric neodecanoate, are utilized as catalysts in various organic reactions. The copper (II) center can participate in redox cycles, facilitating transformations such as oxidation, cross-coupling reactions, and aminations. The long, branched alkyl chains of the isodecanoate ligand enhance the solubility of the catalyst in organic reaction media.

Experimental Protocols

Synthesis of Cupric Neodecanoate

Objective: To synthesize cupric neodecanoate from a soluble copper salt and neodecanoic acid.

Materials:

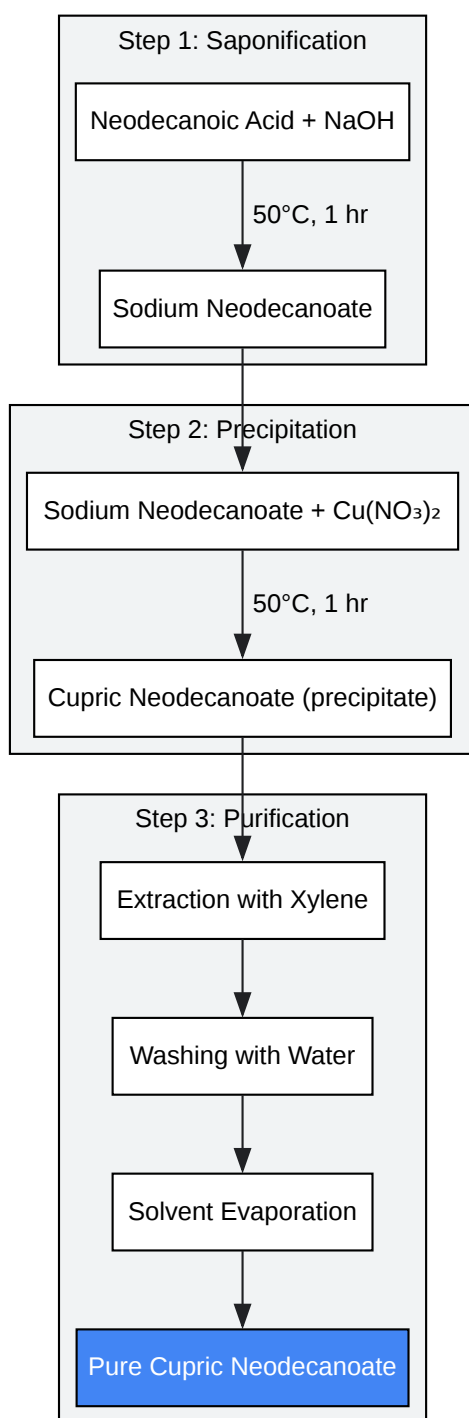
- Copper (II) nitrate ($\text{Cu}(\text{NO}_3)_2$)
- Neodecanoic acid
- Sodium hydroxide (NaOH)
- Methanol
- Deionized water
- Xylene
- Reaction vessel with stirring and heating capabilities
- Separatory funnel
- Rotary evaporator

Procedure:[\[6\]](#)

- Preparation of Sodium Neodecanoate:
 - Dissolve a stoichiometric amount of sodium hydroxide in deionized water.
 - In a separate flask, dissolve neodecanoic acid in methanol.
 - Slowly add the sodium hydroxide solution to the neodecanoic acid solution while stirring.
 - Continue stirring at 50°C for 1 hour to ensure complete neutralization, forming sodium neodecanoate.
- Formation of Cupric Neodecanoate:
 - Prepare an aqueous solution of copper (II) nitrate.
 - Add the copper (II) nitrate solution to the sodium neodecanoate solution with vigorous stirring.
 - A precipitate of cupric neodecanoate will form.

- Continue stirring the mixture at 50°C for 1 hour.
- Purification:
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the cupric neodecanoate into xylene. The aqueous layer containing sodium nitrate can be discarded.
 - Wash the organic layer with deionized water to remove any remaining impurities.
 - Remove the xylene under reduced pressure using a rotary evaporator to obtain the final product.

Diagram 3: Synthesis Workflow



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Workflow for the synthesis and purification of cupric neodecanoate.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To identify the characteristic functional groups of **cupric isodecanoate** and confirm the coordination of the carboxylate to the copper ion.

Methodology:

- Sample Preparation: Prepare a dilute solution of **cupric isodecanoate** in a suitable solvent (e.g., carbon tetrachloride, which has minimal interference in the carbonyl stretching region) or prepare a KBr pellet if the sample is a solid.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}).
- Spectral Interpretation:
 - Look for the absence of the broad O-H stretch from the carboxylic acid (around 3000 cm^{-1}).
 - Identify the strong asymmetric ($\text{vas}(\text{COO}^-)$) and symmetric ($\text{vs}(\text{COO}^-)$) stretching vibrations of the carboxylate group. These typically appear in the regions of 1650-1540 cm^{-1} and 1450-1360 cm^{-1} , respectively.
 - The separation between these two peaks ($\Delta\nu = \text{vas} - \text{vs}$) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To characterize the structure of the isodecanoate ligand and study the paramagnetic effects of the Cu(II) ion.

Challenges: The paramagnetic nature of the Cu(II) ion (d^9 electron configuration) leads to significant broadening and shifting of NMR signals, making interpretation complex.

Methodology:

- Instrumentation: A high-field NMR spectrometer is recommended.
- Sample Preparation: Dissolve the sample in a deuterated solvent in which it is soluble (e.g., CDCl₃).
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum. Signals will likely be broad.
 - ¹³C NMR spectra may be difficult to obtain due to the paramagnetic relaxation enhancement.
 - Advanced techniques such as solid-state NMR or specialized pulse sequences may be necessary for detailed structural elucidation.^{[7][8]}
- Interpretation: The observed shifts and line broadening can provide information about the proximity of the protons to the paramagnetic copper center. Comparison with the NMR spectrum of the free isodecanoic acid is crucial for identifying the ligand signals.

Toxicological Profile

The toxicology of **cupric isodecanoate** is primarily related to the bioavailability and toxicity of copper. While copper is an essential trace element, excessive exposure can be harmful.

Table 3: Toxicological Information for Copper Neodecanoate

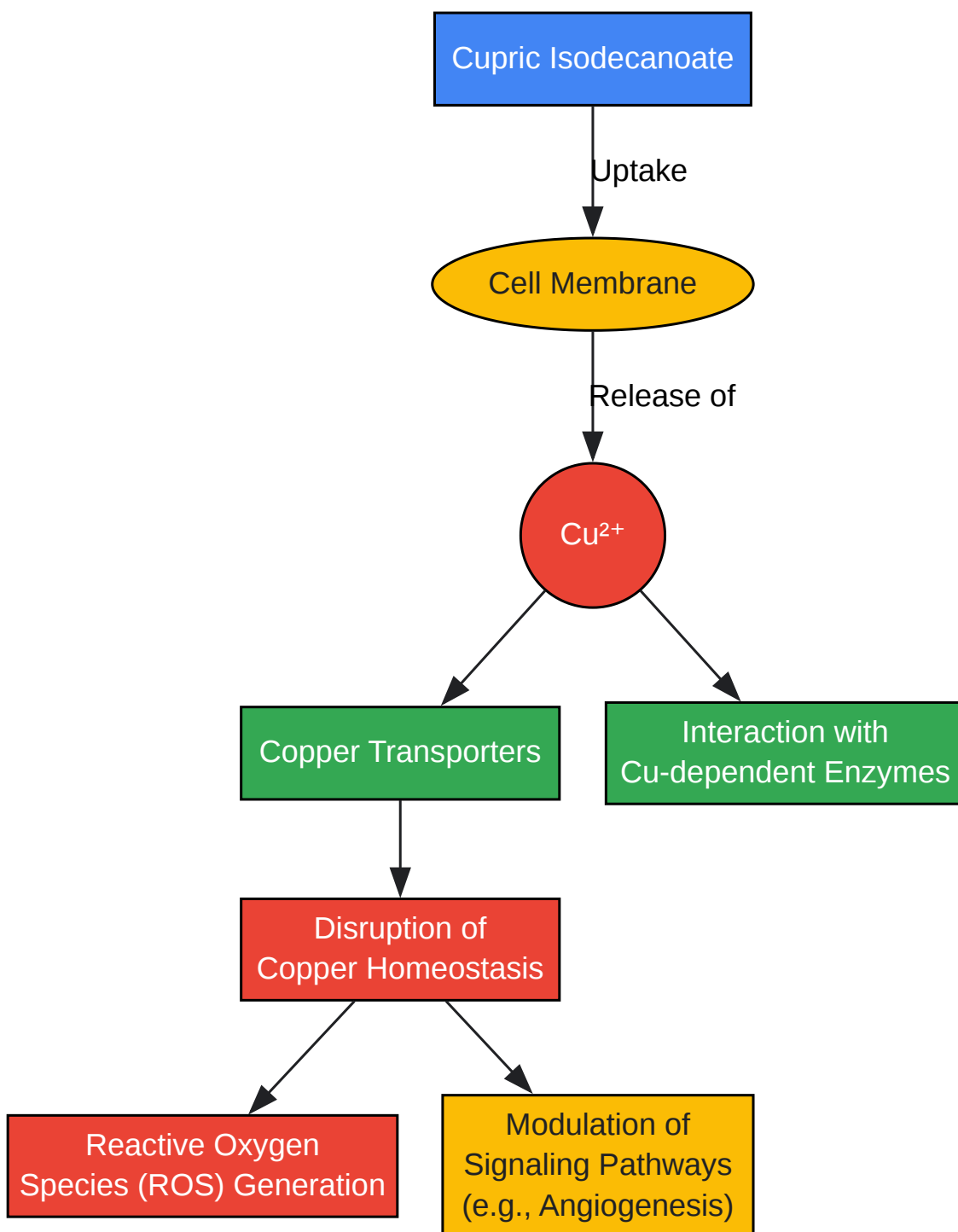
| Endpoint | Information |
|--|--|
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. [9] |
| Exposure Limits (as Cu) | |
| PEL (Permissible Exposure Limit) | 1.0 mg/m ³ [9] |
| IDLH (Immediately Dangerous to Life or Health) | 100.0 mg/m ³ [9] |
| TLV (Threshold Limit Value) | 1.0 mg/m ³ [9] |

Potential Biological Signaling Pathways

The biological activity of **cupric isodecanoate** is intrinsically linked to the role of copper in cellular processes. Copper ions are known to be essential cofactors for a variety of enzymes and can influence cellular signaling pathways. While specific pathways for **cupric isodecanoate** are not well-documented, its ability to deliver copper ions suggests potential interactions with copper-dependent pathways.

Copper homeostasis is tightly regulated, and an influx of copper from compounds like **cupric isodecanoate** could potentially disrupt this balance, leading to various cellular responses, including oxidative stress and the activation of stress-response pathways. Copper is also implicated in processes like angiogenesis and neurotransmission.[10][11]

Diagram 4: Potential Cellular Interactions of **Cupric Isodecanoate**



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A conceptual diagram of the potential cellular fate and interactions of **cupric isodecanoate**.

Conclusion

Cupric isodecanoate, represented primarily by its neodecanoate isomer, is a compound with distinct chemical properties that make it valuable in various industrial applications. Its characterization requires an awareness of its isomeric nature and the application of appropriate analytical techniques, particularly to account for the paramagnetic effects of the Cu(II) ion. While its toxicological profile is dominated by the effects of copper, its organic ligand structure influences its solubility and bioavailability. Further research into the specific biological interactions of different isomers of **cupric isodecanoate** could reveal novel applications in drug development and other biomedical fields.

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